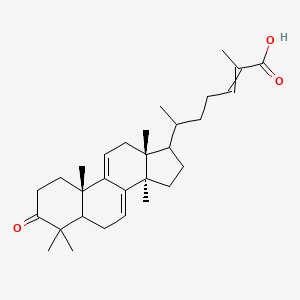
L-Hercynine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Hercynine-d3 is a deuterium-labeled version of L-Hercynine, a naturally occurring amino acid derivative. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. This labeling makes this compound particularly useful in various scientific research applications, especially in the fields of biochemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Hercynine-d3 typically involves the incorporation of deuterium into L-Hercynine. One common method is the enzymatic transformation of stable isotopically labeled hercynine-d3 into ergothioneine-d3. This process starts with commercially available L-histidine, which undergoes a two-step reaction to produce hercynine-d3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of stable isotopes in industrial production requires specialized equipment and expertise to maintain the integrity of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Hercynine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
L-Hercynine-d3 is widely used in scientific research due to its stable isotope labeling. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of L-Hercynine-d3 involves its role as a precursor to ergothioneine, a potent antioxidant. The compound undergoes enzymatic transformation to produce ergothioneine, which exerts its effects by scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved in this process include the direct inactivation of various reactive oxygen species and free radicals .
Comparación Con Compuestos Similares
L-Hercynine-d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some of the similar compounds include:
L-Hercynine: The non-labeled version of L-Hercynine, which lacks the deuterium atoms.
Ergothioneine: A derivative of L-Hercynine, known for its antioxidant properties.
Histidine: The precursor to L-Hercynine, involved in various metabolic pathways
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool for scientific research.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
200.25 g/mol |
Nombre IUPAC |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/t8-/m0/s1/i1D3 |
Clave InChI |
GPPYTCRVKHULJH-TUWYYBGVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)[O-] |
SMILES canónico |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)


![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)






![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

